molecular formula C10H8FN5 B1414602 5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2168407-99-4

5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1414602
M. Wt: 217.2 g/mol
InChI Key: WXAVAQKDPBSPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile consists of a pyrazole ring attached to a fluoropyridine ring via a carbonitrile group . The pyrazole ring contains two nitrogen atoms, while the pyridine ring contains one nitrogen atom and a fluorine atom .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations


5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile is a key intermediate in synthesizing various chemical compounds. For instance, it has been used in the unexpected formation of pyrazolopyrimidines during attempts to obtain 5-substituted tetrazoles from carbonitriles. This process highlighted the reactivity of this compound in forming unexpected derivatives, indicating its potential in synthesizing diverse chemical structures (Faria et al., 2013). Moreover, it has been involved in aldol condensation reactions, leading to new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives attached to the pyrazole scaffold, showcasing its versatility in chemical synthesis (Ali et al., 2016).

Formation of Schiff Bases and Other Derivatives


The compound also participates in the synthesis of novel Schiff bases and various derivatives, indicating its utility in creating compounds with potential biological activities. These include the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives and their subsequent antimicrobial activity screening (Puthran et al., 2019).

Antimicrobial and Antitumor Activities


Additionally, derivatives of this compound have been synthesized and tested for antimicrobial and antitumor activities. These studies are crucial for identifying potential therapeutic agents and understanding the structural requirements for biological activity (El-Borai et al., 2012), (El-Hashash et al., 2019).

properties

IUPAC Name

5-amino-1-(6-fluoropyridin-3-yl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5/c1-6-8(4-12)10(13)16(15-6)7-2-3-9(11)14-5-7/h2-3,5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAVAQKDPBSPQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.